

Fmoc-Arg(Pbf)-OH: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-HoArg(Pbf)-OH*

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This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical characteristics, provides established experimental protocols for its use, and outlines the logical workflows involved in peptide synthesis.

Core Chemical Properties

Fmoc-Arg(Pbf)-OH, with the CAS number 154445-77-9, is an N- α -Fmoc protected L-arginine derivative where the guanidino side chain is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.^{[1][2]} This protecting group strategy is fundamental to modern Fmoc-based solid-phase peptide synthesis, offering a balance of stability during chain assembly and lability under acidic conditions for final deprotection.^{[1][3]}

IUPAC Name

The IUPAC name for Fmoc-Arg(Pbf)-OH is (2S)-2-[(9H-fluoren-9-yl)methoxy]carbonylamino]-5-[[imino-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]methyl]amino]pentanoic acid.^{[4][5]}

Physicochemical Data

The following tables summarize the key quantitative data for Fmoc-Arg(Pbf)-OH.

Identifier	Value
Molecular Formula	C ₃₄ H ₄₀ N ₄ O ₇ S [2][6]
Molecular Weight	648.77 g/mol [2][6]
CAS Number	154445-77-9 [2][6]

Property	Value
Appearance	White to off-white solid/powder [4][7]
Melting Point	>65 °C [4][8] - 132 °C [6][7]
Purity	≥98% (TLC), ≥99.0% (HPLC) [4][9]
Optical Rotation	[\alpha]/D -5.5±1.0°, c = 1 in DMF [10]
pKa	3.83±0.21 (Predicted) [4][7]

Solvent	Solubility
DMF	25 mg/mL [3]
DMSO	25 mg/mL [3]
Methanol	Slightly soluble [6][7]
Ethanol	0.5 mg/mL [3]

Stability and Storage

Fmoc-Arg(Pbf)-OH should be stored at -15°C to -25°C in a sealed container, protected from moisture and direct sunlight, to ensure its stability, which is reported to be at least 4 years under these conditions. [3][6][11] The Fmoc group is stable under acidic conditions but is readily cleaved by bases such as piperidine. [1] Conversely, the Pbf group is stable to the basic conditions used for Fmoc removal but is labile to strong acids like trifluoroacetic acid (TFA), which is used in the final cleavage step. [1]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

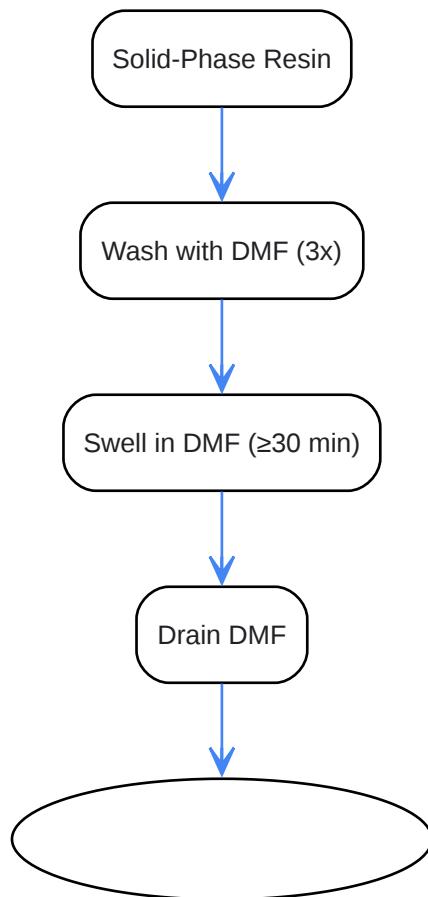
Fmoc-Arg(Pbf)-OH is the standard derivative for introducing arginine residues in Fmoc-based SPPS.^{[4][6]} The Pbf group is favored over other sulfonyl-based protecting groups like Pmc because it is cleaved more rapidly and reduces the risk of side reactions, such as the alkylation of tryptophan residues.^[6]

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (e.g., Rink Amide or Wang resin) must be prepared and swelled to ensure optimal reaction kinetics.

Methodology:

- Place the desired amount of resin (e.g., 100-200 mg) into a fritted reaction vessel.
- Wash the resin three times with N,N-Dimethylformamide (DMF).
- Swell the resin in DMF for a minimum of 30 minutes.
- Drain the DMF from the reaction vessel.^[6]



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Diagram 1. Resin Preparation and Swelling Workflow.

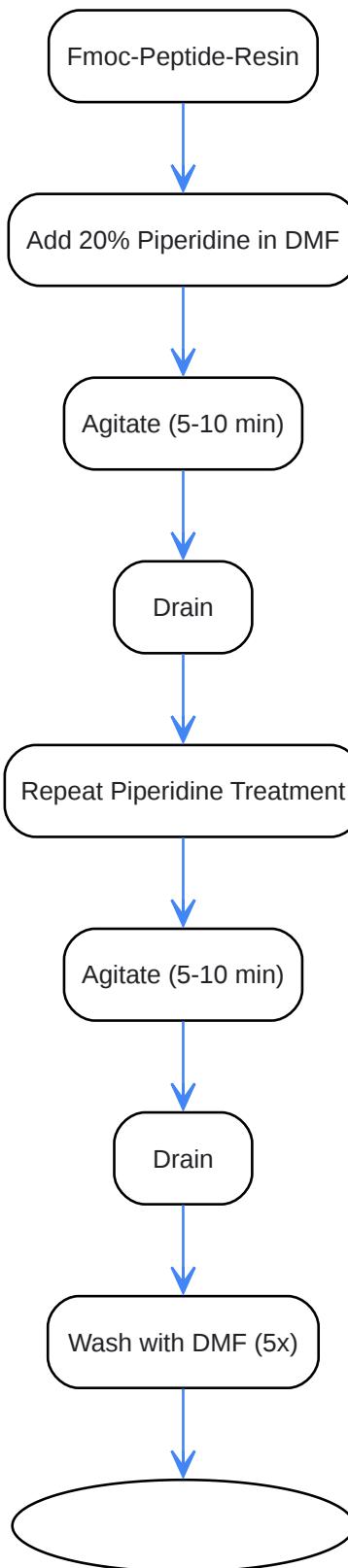
Fmoc Deprotection

The cyclical removal of the N-terminal Fmoc protecting group is a fundamental step in elongating the peptide chain.

Methodology:

- Add a 20% solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

- Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][6]



[Click to download full resolution via product page](#)**Diagram 2. Fmoc Deprotection Workflow.**

Amino Acid Coupling of Fmoc-Arg(Pbf)-OH

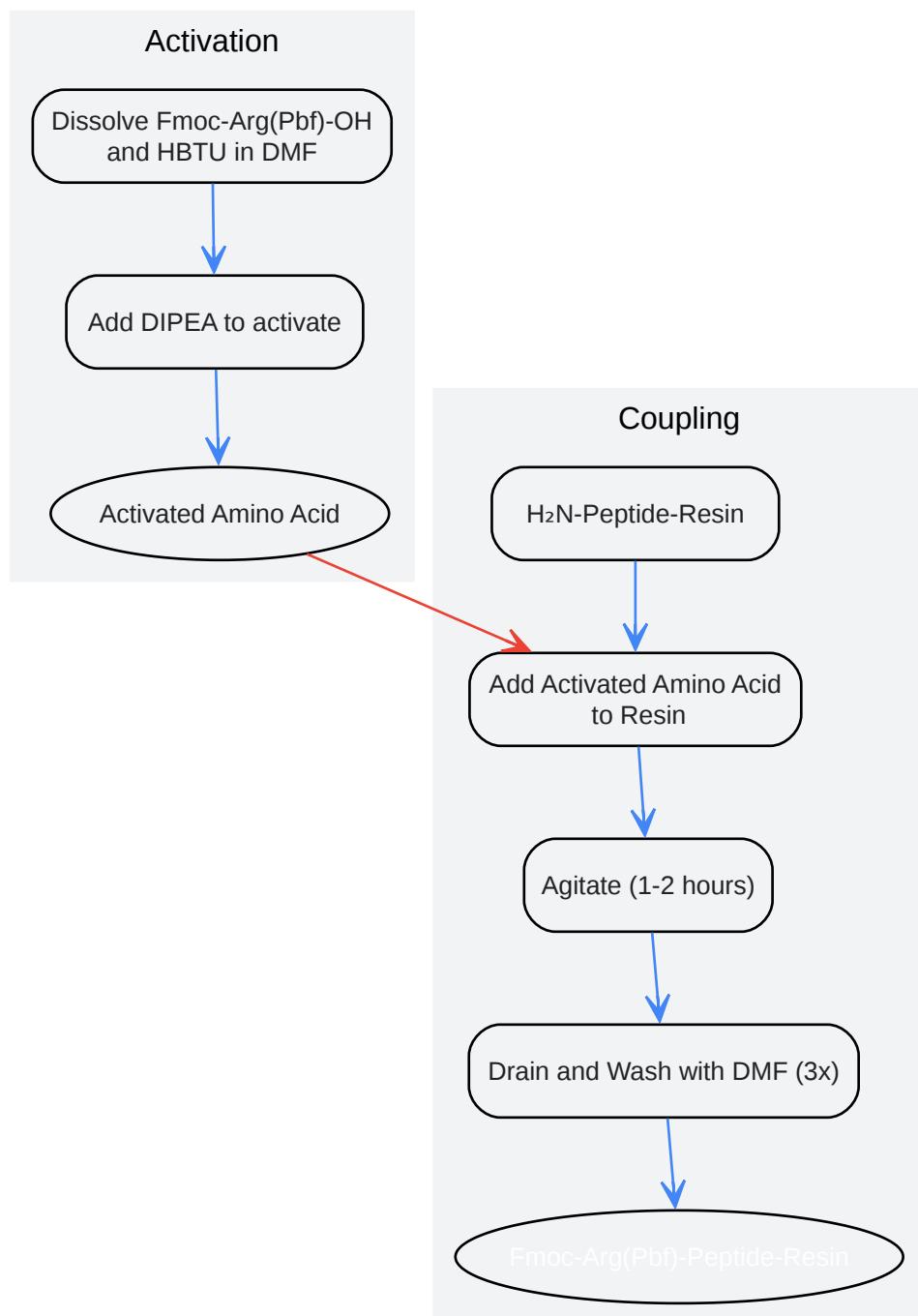
The coupling of Fmoc-Arg(Pbf)-OH to the deprotected N-terminus of the growing peptide chain requires activation of its carboxylic acid group. Care must be taken as prolonged activation can lead to the formation of an inactive δ -lactam, which can reduce coupling efficiency.[\[1\]](#)[\[12\]](#) For this reason, a double coupling is sometimes recommended for arginine residues.[\[12\]](#)

Methodology (using HBTU/DIPEA):

- In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 times).[\[6\]](#)

Alternative Methodology (using DIC/OxymaPure): A strategy to minimize δ -lactam formation involves in-situ activation at an elevated temperature.

- Add Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) dissolved in N-Butylpyrrolidinone (NBP) to the peptidyl-resin and allow it to reach 45°C.
- Add half of the N,N'-Diisopropylcarbodiimide (DIC) (total 1.8 equiv.) and let it react for 30 minutes.
- Add the remaining DIC.
- Maintain the temperature at 45°C throughout the coupling process to reduce viscosity and speed up the reaction.[\[1\]](#)[\[2\]](#)



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Diagram 3. Amino Acid Coupling Workflow (HBTU/DIPEA).

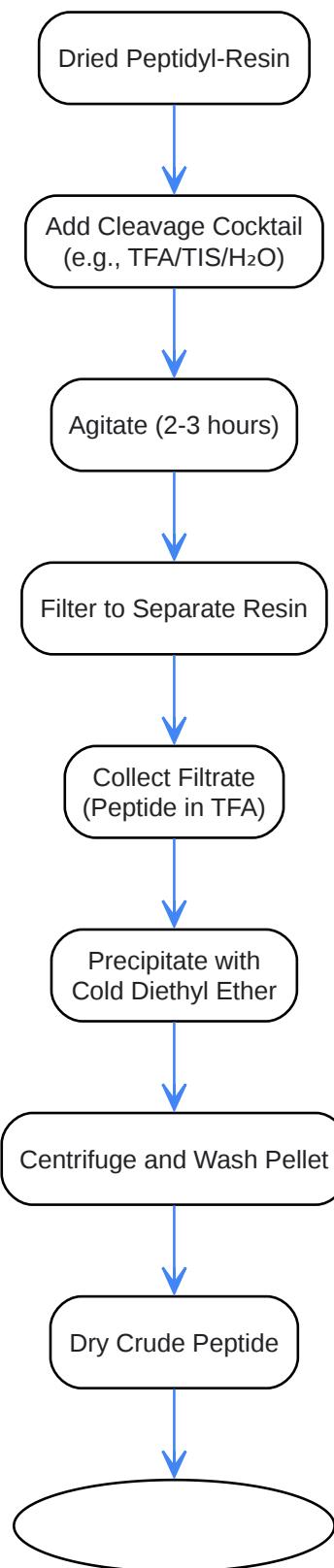
Final Cleavage and Pbf Deprotection

The final step involves cleaving the completed peptide from the resin support while simultaneously removing the Pbf side-chain protecting group and any other acid-labile side-

chain protecting groups. This is typically achieved using a TFA-based cleavage cocktail containing scavengers to prevent re-attachment of reactive cationic species.

Methodology:

- After the final coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[7]
- Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail effective for Pbf removal is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[7] TIS is a crucial scavenger for the Pbf group.[9]
- Add the cleavage cocktail to the dried resin (approximately 2 mL per 100 mg of resin).
- Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the time may be extended.[7]
- Filter the resin and collect the filtrate, which contains the cleaved peptide.
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide under vacuum.[6]
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

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